molecular formula C8H4BrN3 B1613794 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile CAS No. 1000341-71-8

3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

Cat. No. B1613794
M. Wt: 222.04 g/mol
InChI Key: UBNCCIDMDSHYSA-UHFFFAOYSA-N
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Description

“3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile” is a chemical compound with the molecular formula C7H5BrN2 . It has a molecular weight of 197.03 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for “3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile” is 1S/C7H5BrN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile” is a solid compound . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown the utility of bromo-substituted pyrrolopyridine compounds in the synthesis of heterocyclic compounds, which are of significant interest due to their biological and pharmaceutical properties. For instance, bromo-substituted pyrrole derivatives have been utilized as substrates for creating cyanopyridine derivatives with antimicrobial activity against a variety of bacteria, demonstrating minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013). These findings highlight the potential of such compounds in developing new antimicrobial agents.

Catalytic Reactions and Synthesis

The research also extends to catalytic reactions involving bromopyridine compounds, which are crucial for synthesizing complex organic molecules. For example, palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids in the presence of a base has been employed to afford 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, showcasing the compound's versatility in organic synthesis (Cho & Kim, 2008).

Material Science and Electropolymerization

Furthermore, bromo-substituted pyrrole compounds are instrumental in material science, especially in the electropolymerization to form conducting polymers. These polymers exhibit promising applications in electronics and materials science due to their electrical conductivity and stability (Sotzing et al., 1996).

Quantum Chemical Studies

Quantum chemical studies of related pyridylacetonitriles, synthesized by cyanation of bromo methyl pyridines, provide insights into the electronic structure, spectral properties, and non-linear optical (NLO) responses of these molecules. Such studies are fundamental for designing materials with specific optical properties and for understanding the electronic behavior of heterocyclic compounds (Reddy et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P280, P305+P351+P338, and P310 .

properties

IUPAC Name

3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-5-4-12-6-1-2-11-7(3-10)8(5)6/h1-2,4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNCCIDMDSHYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646773
Record name 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

CAS RN

1000341-71-8
Record name 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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